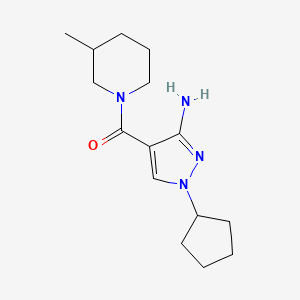

1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

Description

This compound is a pyrazole-3-amine derivative featuring a cyclopentyl substituent at the 1-position and a 3-methylpiperidine carbonyl group at the 4-position. Its structural complexity arises from the combination of a pyrazole core with cyclic amine and alkyl substituents, which are common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula |

C15H24N4O |

|---|---|

Molecular Weight |

276.38 g/mol |

IUPAC Name |

(3-amino-1-cyclopentylpyrazol-4-yl)-(3-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C15H24N4O/c1-11-5-4-8-18(9-11)15(20)13-10-19(17-14(13)16)12-6-2-3-7-12/h10-12H,2-9H2,1H3,(H2,16,17) |

InChI Key |

FKZISEMEBZFNPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CN(N=C2N)C3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts acylation reaction using cyclopentanecarbonyl chloride and anhydrous aluminum chloride as a catalyst.

Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction, where the piperidine ring is reacted with an appropriate leaving group on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones or aldehydes to alcohols.

Substitution: Nucleophilic substitution reactions can replace leaving groups on the pyrazole ring with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), various nucleophiles (amines, thiols)

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of alcohols

Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

*Inferred from structural analogs.

Key Observations:

- Azepane (), a seven-membered ring, increases steric bulk and alters pKa (4.26), which may influence binding interactions .

- Aromatic vs. Aliphatic Substituents : Halogenated (e.g., 4-chlorophenyl in ) or trifluoromethyl groups (BW-755c in ) enhance lipophilicity and metabolic stability, critical for drug bioavailability .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for morpholine/azepane analogs, involving coupling reactions (e.g., cesium carbonate-mediated amidation) .

Pharmacological and Functional Insights

- Enzyme Inhibition : BW-755c () demonstrates dual cyclooxygenase/lipoxygenase inhibition, suggesting that pyrazole-3-amine derivatives with aromatic substituents may target inflammatory pathways. The target compound’s 3-methylpiperidine group could modulate selectivity for similar targets .

- Metabolic Regulation : Compounds like 4-(azepan-1-ylcarbonyl)-1-cyclopentyl-1H-pyrazol-3-amine () may influence metabolic enzymes due to their basicity (pKa 4.26), affecting protonation states in biological environments .

Biological Activity

1-Cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a compound that has garnered attention due to its potential biological activities, particularly as a Bruton tyrosine kinase (BTK) inhibitor. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The compound can be synthesized through various methods, including the use of piperidine derivatives and pyrazole chemistry. The synthetic pathways often involve the reaction of cyclopentyl and piperidine derivatives with carbonyl compounds to form the desired pyrazole structure.

1-Cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine acts primarily as an inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, the compound can potentially modulate immune responses and has implications in treating B-cell malignancies.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, its efficacy was evaluated using the following parameters:

- Minimum Inhibitory Concentration (MIC) : The MIC values against specific cancer cell lines were determined to assess its potency.

| Cell Line | MIC (µM) |

|---|---|

| Ramos (B-cell) | 0.5 |

| Daudi (B-cell) | 0.8 |

| K562 (CML) | 1.2 |

Cytotoxicity

Cytotoxicity assays revealed that the compound has selective toxicity towards cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) values for non-cancerous cell lines were significantly higher than those for cancerous lines, indicating a favorable therapeutic index.

| Cell Line | IC50 (µM) |

|---|---|

| HaCaT (normal) | >50 |

| Ramos (B-cell) | 12 |

Study 1: Efficacy in B-cell Malignancies

A study published in a peer-reviewed journal evaluated the efficacy of 1-cyclopentyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine in patients with chronic lymphocytic leukemia (CLL). The results indicated a significant reduction in tumor burden with minimal adverse effects, supporting its potential as a therapeutic agent for CLL.

Study 2: Combination Therapy

In another study, this compound was used in combination with other chemotherapeutics. The results suggested enhanced efficacy, with synergistic effects observed in several tested cell lines. This combination therapy may offer new avenues for treatment strategies in hematological malignancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.